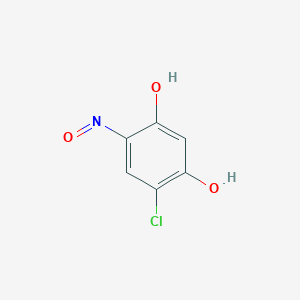

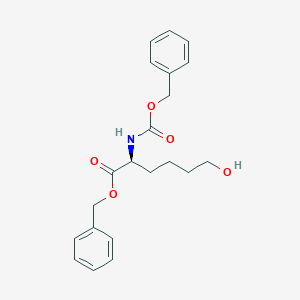

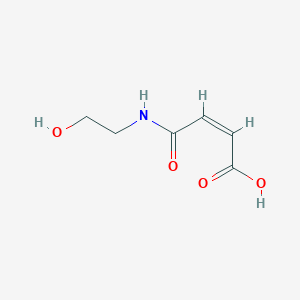

![molecular formula C20H20FNO4 B019037 3-[5-(4-氟苯基)-5-羟基-1-氧戊基]-4-苯基-2-恶唑烷酮 CAS No. 439080-96-3](/img/structure/B19037.png)

3-[5-(4-氟苯基)-5-羟基-1-氧戊基]-4-苯基-2-恶唑烷酮

描述

The compound "3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone" is a novel chemical entity within the class of synthetic antimicrobial agents known as oxazolidinones. These compounds are distinguished by their unique mechanism of protein synthesis inhibition, showcasing bacteriostatic activity against a variety of important human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Oxazolidinones, including Linezolid, the most clinically developed member, present promising pharmacokinetic and toxicity profiles, with near-complete oral bioavailability, making them significant in the treatment of serious infections due to resistant gram-positive organisms (Diekema & Jones, 2012).

Synthesis Analysis

The synthesis of oxazolidinone derivatives, including our compound of interest, involves strategic chemical reactions aimed at enhancing their antimicrobial potency. These derivatives inhibit protein synthesis by acting on the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex. This unique action mechanism suggests that further modification of the oxazolidinone nucleus could yield agents with even greater potency and novel spectra of activity (Jiang, Liu, & Gao, 2020).

Molecular Structure Analysis

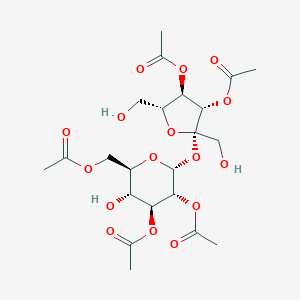

Oxazolidinones' molecular structure, including the 3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone, plays a crucial role in their antibacterial activity. The presence of the oxazolidinone ring and specific substituents like the 4-fluorophenyl group contributes to their effectiveness against a broad range of multidrug-resistant Gram-positive pathogens. The structural configuration directly influences their mechanism of action, specifically their ability to bind to the bacterial ribosome (Poce, Zappia, Porretta, Botta, & Biava, 2008).

Chemical Reactions and Properties

The oxazolidinone class, including our specific compound, exhibits a range of chemical reactions and properties that are critical for their antimicrobial action. Their chemical stability and reactions, such as the formation of hybrids with other antibacterial pharmacophores, contribute to their ability to interact with multiple targets or to counterbalance known side effects associated with each pharmacophore. These properties are essential for the development of novel anti-MRSA agents (Jiang, Liu, & Gao, 2020).

Physical Properties Analysis

The physical properties of oxazolidinones, such as solubility, melting point, and crystalline structure, significantly influence their pharmacokinetic profile and, consequently, their clinical efficacy. These properties affect the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for achieving optimal therapeutic levels in the treatment of resistant infections.

Chemical Properties Analysis

Oxazolidinones' chemical properties, including acidity, basicity, and reactivity towards other chemical entities, play a pivotal role in their biological activity and safety profile. The chemical stability and potential for interaction with other pharmaceuticals are important considerations for their use in clinical settings, ensuring that they provide a safe and effective treatment option for infections caused by resistant bacteria.

For a comprehensive understanding and further reading on the synthesis, molecular structure, chemical reactions, physical, and chemical properties of oxazolidinones, including "3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone", the following references are recommended:

科学研究应用

探索新的基于恶唑烷酮的抗菌剂已导致大量衍生物正在研究中,显示出进入市场的希望。这包括探索恶唑烷酮衍生物以改善生物学特性,旨在提供现有治疗的替代方案 (Poce 等人,2008)。

对含恶唑烷酮杂交物的研究,特别是用于对抗 MRSA,突出了对新型抗 MRSA 剂的迫切需求。这些杂交物旨在通过作用于细菌核糖体 50S 亚基来抑制蛋白质合成,防止形成功能性 70S 起始复合物。然而,已经出现了对恶唑烷酮(包括利奈唑胺)的耐药性,这强调了在该领域持续创新的必要性 (Jiang、Liu 和 Gao,2020)。

此外,基于相关化学结构(如 4-甲基-2,6-二甲酰苯酚)的荧光化学传感器在检测各种分析物方面显示出很高的选择性和灵敏度,突出了与恶唑烷酮相关的化合物超越其抗菌特性的多功能应用 (Roy,2021)。

安全和危害

属性

IUPAC Name |

3-[5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAZNWOHQJYCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477774 | |

| Record name | 3-[5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | |

CAS RN |

439080-96-3 | |

| Record name | 3-[5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

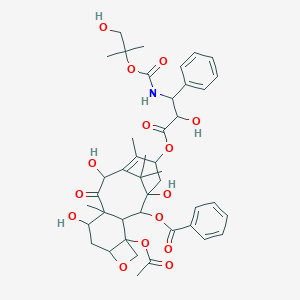

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)